Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(2-methylphenyl)-
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Overview
Description
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(2-methylphenyl)- is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(2-methylphenyl)- typically involves the reaction of 2-methylphenylamine with 2-(4-methylphenoxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at controlled rates. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(2-methylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually amines or alcohols.
Substitution: The products depend on the nucleophile used but can include ethers or substituted amides.
Scientific Research Applications
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(2-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(2-methylphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-methylphenyl)-: This compound has a similar structure but lacks the 2-(4-methylphenoxy)ethyl group.
Acetamide, N-(4-methoxyphenyl)-N-methyl-: This compound has a methoxy group instead of a methylphenoxy group.
Uniqueness
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(2-methylphenyl)- is unique due to the presence of both the 2-(4-methylphenoxy)ethyl and 2-methylphenyl groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
61293-96-7 |
---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO2/c1-14-8-10-17(11-9-14)21-13-12-19(16(3)20)18-7-5-4-6-15(18)2/h4-11H,12-13H2,1-3H3 |
InChI Key |
TVQHASWOFKYVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN(C2=CC=CC=C2C)C(=O)C |
Origin of Product |
United States |
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